5-Methylmellein
Overview
Description
5-Methylmellein is a naturally occurring polyketide compound, specifically a dihydroisocoumarin derivative. It is produced by various fungi and plants and has been identified as a secondary metabolite with significant biological activities.
Mechanism of Action
Target of Action
5-Methylmellein, a dihydroisocoumarin derivative, primarily targets human Monoamine Oxidase A (hMAO-A) and human Monoamine Oxidase B (hMAO-B) . These enzymes are involved in the breakdown of monoamine neurotransmitters and in the regulation of mood and behavior . Additionally, this compound also moderately inhibits acetylcholinesterase , but very weakly inhibits butyrylcholinesterase and β-secretase .
Mode of Action
This compound interacts with its targets by functioning as a reversible competitive inhibitor . It has an IC50 value of 5.31 µM for hMAO-A and 9.15 µM for hMAO-B . The compound also moderately inhibits acetylcholinesterase with an IC50 value of 27.07 µM .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of monoamine neurotransmitters. By inhibiting hMAO-A and hMAO-B, it prevents the breakdown of these neurotransmitters, thereby increasing their availability . This can lead to changes in mood and behavior.
Result of Action
The inhibition of hMAO-A and hMAO-B by this compound leads to an increase in the levels of monoamine neurotransmitters. This can result in changes in mood and behavior . The compound’s moderate inhibition of acetylcholinesterase could also potentially affect cognitive function .
Action Environment
It’s known that the compound is a secondary metabolite produced by various fungi and plants, playing a role in their defense mechanisms . This suggests that environmental factors such as the presence of pathogens or stress conditions could potentially influence the production and action of this compound.
Biochemical Analysis
Biochemical Properties
5-Methylmellein plays a significant role in biochemical reactions, particularly as an inhibitor of fungal sirtuin, an NAD±dependent histone deacetylase . This inhibition affects the deacetylation of histones and non-histone proteins, thereby influencing fungal growth and secondary metabolite production . Additionally, this compound interacts with enzymes such as acetylcholinesterase and monoamine oxidase, exhibiting moderate inhibitory effects .
Cellular Effects
This compound has been shown to modulate various cellular processes. In fungal cells, it increases the production of secondary metabolites, altering the metabolite profiles compared to other sirtuin inhibitors . This compound also affects cell signaling pathways and gene expression by inhibiting histone deacetylation, leading to changes in chromatin structure and gene transcription . Furthermore, this compound’s interaction with acetylcholinesterase and monoamine oxidase suggests potential impacts on neurotransmission and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of sirtuin, which requires NAD+ for the removal of acetyl groups from lysine residues on histones . This inhibition leads to hypoacetylation of histones, resulting in the formation of heterochromatin and suppression of gene expression . Additionally, this compound’s interaction with acetylcholinesterase and monoamine oxidase involves binding to the active sites of these enzymes, thereby inhibiting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can modulate fungal secondary metabolism over extended periods, with different metabolite profiles emerging compared to other sirtuin inhibitors . Detailed information on its stability and degradation in vitro and in vivo is limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in fungi. It modulates fungal secondary metabolism by inhibiting sirtuin activity, leading to changes in metabolite production . The compound’s interaction with enzymes such as acetylcholinesterase and monoamine oxidase also suggests its involvement in neurotransmitter metabolism . Detailed information on the specific metabolic pathways and enzymes involved is limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s physicochemical properties, such as its molecular weight and solubility, play a role in its distribution . Specific transporters or binding proteins involved in its transport and distribution have not been well-characterized.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with histone deacetylases suggests its presence in the nucleus, where it can influence chromatin structure and gene expression . Additionally, its interaction with enzymes such as acetylcholinesterase and monoamine oxidase indicates potential localization in cellular compartments involved in neurotransmitter metabolism . Detailed information on its subcellular localization and targeting signals is limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylmellein can be synthesized through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For instance, the preparation method may include steps such as digestion and condensation, followed by extraction and purification .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of fungi known to produce this compound. For example, the fungus Didymobotryum rigidum can be propagated in a nutrient-rich medium, and the compound can be extracted from the culture broth .
Chemical Reactions Analysis
Types of Reactions
5-Methylmellein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .
Scientific Research Applications
5-Methylmellein has several scientific research applications:
Chemistry: It is used as a model compound to study polyketide biosynthesis and chemical reactions.
Biology: It serves as a tool to investigate fungal secondary metabolism and its regulation.
Industry: Its fungicidal and herbicidal properties make it useful in agricultural applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methylmellein include:
Mellein: A structurally related polyketide with similar biological activities.
8-Methoxy-5-methylmellein: Another derivative with distinct properties.
Uniqueness
This compound is unique due to its specific inhibitory activities against fungal sirtuin and human monoamine oxidase A. Its ability to modulate secondary metabolism in fungi and its potential therapeutic applications in humans set it apart from other similar compounds .
Properties
IUPAC Name |
(3R)-8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETSBBYQOFXYGV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C(=O)O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC(=C2C(=O)O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564248 | |
Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7734-92-1 | |
Record name | 5-Methylmellein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007734921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-8-Hydroxy-3,5-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYLMELLEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461BW4X8WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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